2-[(E)-Formyldiazenyl]pentanedioic acid
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Overview
Description
2-[(E)-Formyldiazenyl]pentanedioic acid (FDPA) is a dicarboxylic acid that has been studied for its potential uses in various scientific applications. FDPA is a derivative of the naturally occurring amino acid, glutamic acid, and can be synthesized through a variety of methods. FDPA has been studied for its ability to act as a chelator, a ligand, and a catalyst in a variety of biochemical and physiological processes.
Scientific Research Applications
Antineoplastic Activity of Pentanedioic Acid Derivatives
Research into pentanedioic acid derivatives, including 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, has shown promising antineoplastic (anti-cancer) activity both in vitro and in vivo. These compounds exhibited significant antineoplastic effects against various human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), colon adenocarcinoma (HT-29), and kidney carcinoma (A-498) in laboratory studies. Additionally, their effectiveness was demonstrated in animal models, suggesting potential for development into cancer therapies (Dutta, Ray, & Nagarajan, 2014); (Dutta, Ravali, Ray, & Nagarajan, 2015).
Inhibitors of Glutamate Carboxypeptidase II
Thiol-based 2-(thioalkyl)pentanedioic acids have been synthesized and evaluated as inhibitors of glutamate carboxypeptidase II (GCP II), an enzyme linked to neuropathic pain and other neurological conditions. These inhibitors, particularly 2-(3-mercaptopropyl)pentanedioic acid, demonstrated potent inhibitory effects and oral bioavailability in animal models, offering a new approach to treating neuropathic pain and potentially other neurological disorders (Majer et al., 2003).
Chemical Separation and Analysis Techniques
The study of pentanedioic acid derivatives extends into chemical separation techniques, with research exploring the reactive extraction of pentanedioic acid using Amberlite LA-2 in various solvents. This work provides valuable insights into optimizing extraction processes for chemical compounds, which is crucial for both industrial applications and laboratory research (Uslu, Bamufleh, Keshav, Pal, & Demir, 2016).
Mechanism of Action
Target of Action
rac N-Formiminoglutamic Acid, also known as 2-(formyldiazenyl)pentanedioic acid, is primarily involved in the metabolism of L-histidine . It serves as an intermediate in the catabolism of L-histidine to L-glutamic acid .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It is a biomarker for intracellular levels of folate . The FIGLU test, which measures the levels of this compound, is used to identify vitamin B₁₂ deficiency, folate deficiency, and liver failure or liver disease .
Biochemical Pathways
rac N-Formiminoglutamic Acid is involved in the histidine metabolism pathway . It plays a crucial role in the regulation of folate and methionine metabolism .
Pharmacokinetics
It is known that the compound is slightly soluble in dmso and methanol . The compound’s molecular weight is 188.14 , which may influence its bioavailability.
Result of Action
The primary result of the action of rac N-Formiminoglutamic Acid is the regulation of folate and methionine metabolism . This regulation can have significant effects on cellular function and health, particularly in the context of vitamin B₁₂ deficiency, folate deficiency, and liver failure or liver disease .
Action Environment
The action, efficacy, and stability of rac N-Formiminoglutamic Acid can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in a refrigerator, under an inert atmosphere . This suggests that the compound’s stability and efficacy may be affected by temperature and exposure to oxygen.
properties
IUPAC Name |
2-(formyldiazenyl)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O5/c9-3-7-8-4(6(12)13)1-2-5(10)11/h3-4H,1-2H2,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMIQVLVCFMWDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N=NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747832 |
Source
|
Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
943418-43-7 |
Source
|
Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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